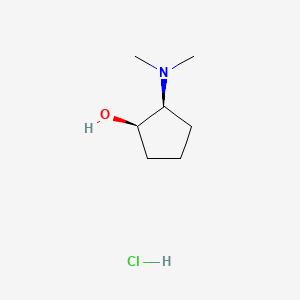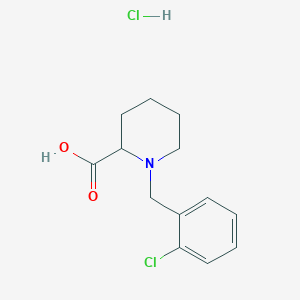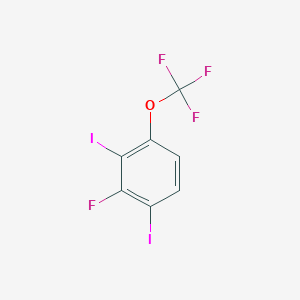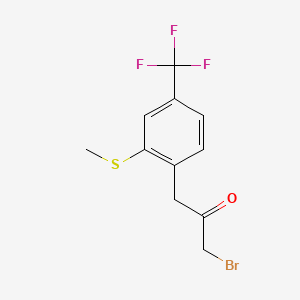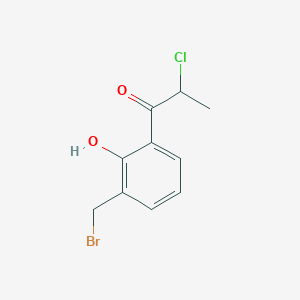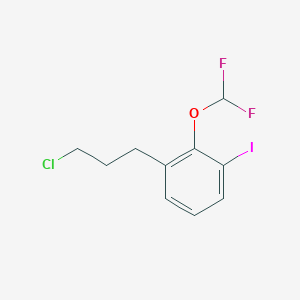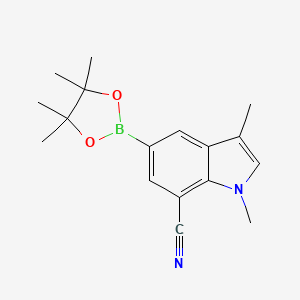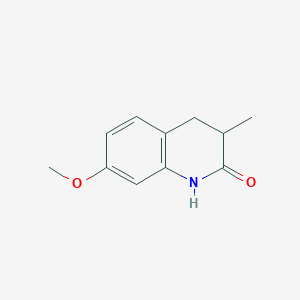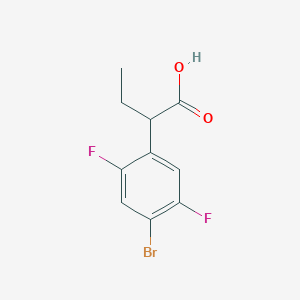
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a nitro group, and a trifluoromethylthio group
準備方法
The synthesis of 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: The addition of a bromopropyl group via electrophilic aromatic substitution, using bromopropane and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Major products formed from these reactions include substituted benzene derivatives, amines, and sulfones.
科学的研究の応用
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
作用機序
The mechanism by which 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or covalent modification. The molecular targets and pathways involved can vary, but often include key proteins involved in cellular signaling and metabolism.
類似化合物との比較
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethylthio)benzene can be compared to other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-3-phenylpropane: Lacks both the nitro and trifluoromethylthio groups, making it less versatile in chemical synthesis.
3-Bromo-1-phenylpropane: Similar to 1-Bromo-3-phenylpropane but with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H9BrF3NO2S |
|---|---|
分子量 |
344.15 g/mol |
IUPAC名 |
2-(3-bromopropyl)-4-nitro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-6-8(15(16)17)3-4-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
InChIキー |
UPYWWEKWTLOGAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCCBr)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



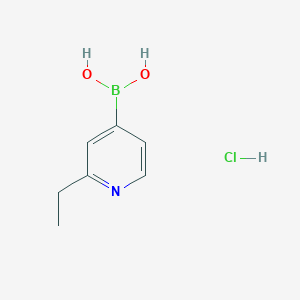
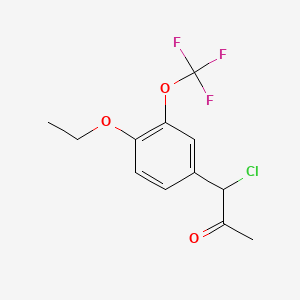
![9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)
